Amphotericin b deoxycholate

Description

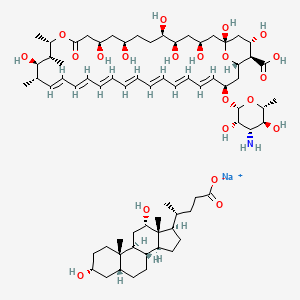

Structure

2D Structure

Properties

CAS No. |

58501-21-6 |

|---|---|

Molecular Formula |

C71H112NNaO21 |

Molecular Weight |

1338.6 g/mol |

IUPAC Name |

sodium;(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C47H73NO17.C24H40O4.Na/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56;1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60);14-21,25-26H,4-13H2,1-3H3,(H,27,28);/q;;+1/p-1/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+;;/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+;14-,15-,16-,17+,18-,19+,20+,21+,23+,24-;/m01./s1 |

InChI Key |

NFHDUMMQBQTVTR-OXEBIIQQSA-M |

SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+] |

Isomeric SMILES |

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+] |

Synonyms |

amphotericin B - deoxycholate amphotericin B deoxycholate amphotericin B, deoxycholate drug combination amphotericin B-deoxycholate D-AmB cpd HAmB-DOC |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Fungal Cell Membrane Disruption by Amphotericin B Deoxycholate

For Researchers, Scientists, and Drug Development Professionals

Amphotericin B (AmB), a polyene macrolide antibiotic, has been a critical therapeutic agent for severe systemic fungal infections for over six decades.[1] Its deoxycholate formulation (AmB-d), despite known toxicities, remains a benchmark due to its broad-spectrum fungicidal activity.[2][3] This guide provides an in-depth examination of the molecular mechanisms by which AmB-d exerts its potent antifungal effects, focusing on its interaction with the fungal cell membrane. The primary mechanisms involve the formation of transmembrane ion channels and the induction of oxidative damage.[4][5]

Primary Mechanism: Ergosterol (B1671047) Binding and Pore Formation

The cornerstone of Amphotericin B's action is its high affinity for ergosterol, the principal sterol in fungal cell membranes, which is analogous to cholesterol in mammalian cells.[6][7] This selective binding is fundamental to its antifungal activity and relative selectivity.[8]

The process unfolds in several stages:

-

Binding to Ergosterol: AmB molecules preferentially bind to ergosterol within the lipid bilayer.[6][8] This interaction is a prerequisite for its antifungal action, as derivatives unable to bind ergosterol show no activity.[9]

-

Self-Assembly and Aggregation: Following the initial binding, multiple AmB-ergosterol complexes self-assemble into larger aggregates.[5][10] Recent studies suggest a stable assembly may consist of seven AmB molecules.[10]

-

Pore Formation: These aggregates arrange into a barrel-stave-like structure, forming a transmembrane pore or channel.[5][11] The hydrophobic polyene portion of AmB aligns with the lipid acyl chains, while the hydrophilic polyhydroxyl portion forms the interior of the aqueous channel.

-

Ion Leakage: The formation of these pores dramatically increases membrane permeability, leading to the rapid and uncontrolled leakage of monovalent ions (K+, Na+, H+) and other small essential molecules from the cytoplasm.[6][11] This catastrophic loss of ionic gradients disrupts cellular homeostasis, leading to fungal cell death.[12]

Secondary Mechanism: Induction of Oxidative Damage

Beyond direct membrane disruption, AmB is known to induce significant oxidative stress within fungal cells, contributing to its fungicidal effect.[4][13] This mechanism is considered a crucial, parallel pathway to cell death.

-

Auto-oxidation of AmB: Amphotericin B can auto-oxidize, leading to the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide.[14][15]

-

Mitochondrial Dysfunction: AmB can influence mitochondrial activity, potentially disrupting the electron transport chain and further increasing the production of ROS.[4][13]

-

Cellular Damage: The accumulation of these highly reactive molecules causes widespread damage to essential cellular components.[4] This includes lipid peroxidation, which further compromises membrane integrity, and protein carbonylation, which inactivates critical enzymes.[13][16] The combined damage culminates in cell death.[4]

Quantitative Data Analysis

The selectivity of Amphotericin B is rooted in its differential affinity for fungal ergosterol over mammalian cholesterol. This difference, while not absolute, is significant enough to provide a therapeutic window.[11] The nephrotoxicity associated with AmB-d is largely attributed to its residual binding to cholesterol in renal tubular cells.[3][6]

| Parameter | Ergosterol (Fungal) | Cholesterol (Mammalian) | Reference |

| Binding Affinity | High | Low | [6][11] |

| Effect | Forms stable pores, extracts sterol from membrane | Forms less stable pores, higher AmB insertion | [8] |

| Consequence | Rapid ion leakage, fungicidal | Cell membrane disruption, host toxicity (nephrotoxicity) | [3][6] |

| Table 1: Comparative Interaction of Amphotericin B with Fungal and Mammalian Sterols. |

| AmB Concentration | Effect on Fungal Cells | Effect on Mammalian Cells | Reference |

| Low (< 0.1 µg/mL) | Cation-selective channels, increased K+ leakage | Minimal effects, potential immunomodulation | [17][18] |

| Therapeutic (0.3 - 1.0 µg/mL) | Aqueous pore formation, rapid lysis, cell death | Increased K+ conductance, potential for toxicity | [17][19] |

| High (> 1.0 µg/mL) | Widespread cell lysis and death | Significant cytotoxicity, nephrotoxicity | [3] |

| Table 2: Concentration-Dependent Effects of Amphotericin B. |

Experimental Protocols

The elucidation of AmB's mechanism of action has been supported by various in vitro and cell-based assays. Below are outlines of key experimental protocols.

This assay measures the ability of AmB to permeabilize artificial membranes (liposomes) containing specific sterols.

-

Objective: To quantify AmB-induced membrane permeability by measuring the leakage of an encapsulated fluorescent dye.

-

Methodology:

-

Liposome (B1194612) Preparation: Prepare large unilamellar vesicles (LUVs) composed of phospholipids (B1166683) (e.g., POPC) and a specific sterol (ergosterol or cholesterol). Encapsulate a self-quenching concentration of a fluorescent dye (e.g., carboxyfluorescein or ANTS/DPX) within the liposomes.[20]

-

Purification: Remove non-encapsulated dye using size-exclusion chromatography.

-

Assay: Dilute the liposome suspension in a buffer in a fluorometer cuvette. Obtain a baseline fluorescence reading.

-

Treatment: Add a known concentration of AmB-d to the cuvette.

-

Measurement: Monitor the increase in fluorescence over time at an appropriate excitation/emission wavelength. Leakage of the dye into the external buffer causes dequenching and a proportional increase in fluorescence intensity.

-

Data Analysis: Normalize the leakage by lysing the liposomes with a detergent (e.g., Triton X-100) to achieve maximum fluorescence. Express leakage as a percentage of the maximum.[20]

-

This protocol uses fluorescent probes to detect the generation of ROS in fungal cells following exposure to AmB.

-

Objective: To quantify the production of intracellular ROS in fungal cells.

-

Methodology:

-

Cell Culture: Grow fungal cells (e.g., Candida albicans, Cryptococcus neoformans) to the mid-logarithmic phase.

-

Treatment: Harvest, wash, and resuspend the cells in a suitable buffer. Incubate the cells with various concentrations of AmB-d for a defined period (e.g., 1-3 hours). Include an untreated control and a positive control (e.g., H₂O₂).[13][21]

-

Probe Staining: Add an oxidant-sensitive fluorescent probe, such as dihydroethidium (B1670597) (DHE) for superoxide or 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) for general ROS. Incubate in the dark.[21][22]

-

Detection: Analyze the cells using flow cytometry to measure the fluorescence intensity of a large population of individual cells.[13][22] Alternatively, fluorescence microscopy can be used for visualization.

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) and the percentage of fluorescent (ROS-positive) cells in the treated samples compared to controls.

-

This technique allows for the measurement of ion channel activity in a live cell membrane without disrupting the intracellular environment.

-

Objective: To directly measure ion currents through AmB-induced channels in the cell membrane.

-

Methodology:

-

Cell Preparation: Isolate fungal protoplasts or use a suitable cell line.

-

Pipette Preparation: Prepare a patch pipette solution containing standard intracellular ions. The key component is the addition of Amphotericin B (or nystatin) to the pipette solution, which will form pores only in the membrane patch under the pipette tip.[23][24]

-

Seal Formation: Achieve a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

Perforation: Allow time for the AmB in the pipette to diffuse and form small ion-permeable pores in the membrane patch. This provides electrical access to the cell interior while leaving larger intracellular molecules undisturbed.[24][25]

-

Recording: Apply voltage steps to the cell and record the resulting transmembrane currents. This allows for the characterization of the conductance, ion selectivity, and kinetics of the AmB-induced channels.[19]

-

Data Analysis: Analyze the current-voltage (I-V) relationship to determine the properties of the channels formed by AmB.

-

References

- 1. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Amphotericin B? [synapse.patsnap.com]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. The Antifungal Mechanism of Amphotericin B Elucidated in Ergosterol and Cholesterol-Containing Membranes Using Neutron Reflectometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. upload.medbullets.com [upload.medbullets.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Amphotericin B - Wikipedia [en.wikipedia.org]

- 12. fadavispt.mhmedical.com [fadavispt.mhmedical.com]

- 13. The Production of Reactive Oxygen Species Is a Universal Action Mechanism of Amphotericin B against Pathogenic Yeasts and Contributes to the Fungicidal Effect of This Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Amphotericin B-induced oxidative damage and killing of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent progress in the study of the interactions of amphotericin B with cholesterol and ergosterol in lipid environments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. Amphotericin B membrane action: role for two types of ion channels in eliciting cell survival and lethal effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Characterization of the effects of amphotericin B on ion channels in MDCK cells using the patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Increasing the Fungicidal Action of Amphotericin B by Inhibiting the Nitric Oxide-Dependent Tolerance Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Perforated Patch Clamp Recordings in ex vivo Brain Slices from Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Patch Clamp Recordings in Inner Ear Hair Cells Isolated from Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Amphotericin B Deoxycholate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphotericin B has been a cornerstone in the treatment of invasive fungal infections for over six decades.[1] A polyene macrolide antibiotic isolated from Streptomyces nodosus, its broad spectrum of activity against a wide range of pathogenic fungi has established it as a critical therapeutic agent.[2][3] However, the clinical utility of amphotericin B is hampered by its poor aqueous solubility and significant toxicities, most notably nephrotoxicity and infusion-related reactions.[4][5] The conventional formulation, amphotericin B deoxycholate, was developed to overcome the solubility challenge by creating a colloidal dispersion for intravenous administration.[2] This guide provides a detailed examination of the chemical structure and physicochemical properties of this compound, its mechanism of action, and the experimental protocols used for its characterization.

Chemical Structure and Composition

Amphotericin B is an amphoteric molecule, possessing both a hydrophilic polyhydroxyl chain and a lipophilic polyene hydrocarbon chain.[2] This amphipathic nature is central to its biological activity and solubility challenges. The molecule contains a carboxyl group on the main ring and a primary amino group on the mycosamine (B1206536) ring, contributing to its amphoteric behavior.[6]

The deoxycholate formulation is a colloidal suspension where the bile salt, sodium deoxycholate, acts as a solubilizing agent.[2][7] This formulation typically consists of approximately 45% amphotericin B, 35% sodium deoxycholate, and the remainder being sodium phosphate (B84403) and sodium chloride to provide a buffered aqueous vehicle for injection.[6][7]

Physicochemical Properties

The physicochemical properties of amphotericin B and its deoxycholate formulation are critical to its formulation, stability, and biological activity. A summary of these properties is presented in the table below.

| Property | Value | Reference(s) |

| Amphotericin B | ||

| Molecular Formula | C47H73NO17 | [8] |

| Molecular Weight | 924.08 g/mol | [6][9] |

| Melting Point | >170 °C (with decomposition) | [6][10][11] |

| pKa | 5.5 and 10.0 | [6] |

| Solubility | ||

| - in Water (pH 6-7) | Insoluble | [6] |

| - in Water (pH 2 or 11) | Soluble | [6] |

| - in DMSO | 30-40 mg/mL | [6] |

| - in Dimethylformamide | 2-4 mg/mL | [6] |

| This compound | ||

| Molecular Formula | C71H112NNaO21 | [1] |

| Molecular Weight | 1338.6 g/mol | [1] |

| Appearance | Yellow powder that forms a colloid in water | [12] |

| Particle Size | Micelles of ~0.035 nm, forms colloidal particles of ~0.4 µm in water | [12] |

Mechanism of Action

The primary antifungal activity of amphotericin B is mediated by its interaction with ergosterol, the principal sterol in fungal cell membranes.[1][13] This interaction leads to the formation of transmembrane channels or pores, which disrupt the osmotic integrity of the fungal cell membrane.[2][13] The subsequent leakage of intracellular ions (such as K+, Na+, H+, and Cl−) and other small molecules results in fungal cell death.[6][13] While amphotericin B has a higher affinity for ergosterol, it can also bind to cholesterol in mammalian cell membranes, which is the basis for its toxicity.[13][14]

In addition to pore formation, other mechanisms contribute to the antifungal effect of amphotericin B, including oxidative damage to fungal cells and immunomodulatory effects.[1][2]

Immunomodulatory Signaling Pathway

Amphotericin B also exerts immunomodulatory effects on the host's immune cells.[2][14] This is primarily mediated through the Toll-like receptor (TLR) signaling pathway.[14] Amphotericin B can bind to TLR2 and CD14 on the surface of immune cells such as macrophages.[14][15] This binding event triggers the recruitment of the adaptor protein MyD88, which in turn leads to the nuclear translocation of NF-κB.[14][15] The activation of NF-κB induces the expression of genes for pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, and IL-8, enhancing the host's immune response to the fungal infection.[14][16]

Experimental Protocols

A variety of analytical techniques are employed to characterize this compound, ensuring its quality, stability, and biological activity.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a standard method for the quantification of amphotericin B in bulk drug substance, formulated products, and biological samples.

-

Objective: To determine the concentration of amphotericin B.

-

Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Chromatographic Conditions (Example):

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol (B129727) or a mixture of DMSO and methanol).

-

For biological samples, a protein precipitation step (e.g., with methanol) followed by centrifugation is typically required.[18]

-

Dilute the sample to a concentration within the linear range of the calibration curve.

-

Filter the final solution through a 0.45 µm filter before injection.

-

-

Data Analysis: The concentration of amphotericin B is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of an amphotericin B reference standard.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The Clinical and Laboratory Standards Institute (CLSI) M27-A3 is a reference method for determining the MIC of antifungal agents against yeasts.[19]

-

Objective: To determine the lowest concentration of amphotericin B that inhibits the visible growth of a fungal isolate.

-

Materials:

-

96-well microtiter plates.

-

RPMI 1640 medium buffered to pH 7.0 with MOPS.[3]

-

Fungal inoculum (e.g., Candida albicans).

-

This compound stock solution.

-

-

Protocol Workflow:

-

Data Analysis: The MIC is the lowest concentration of amphotericin B at which there is a complete inhibition of visible growth compared to the growth control well.[3]

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal properties of amphotericin B and its formulations, providing information on its physical state (crystalline or amorphous) and interactions with other components.

-

Objective: To characterize the thermal transitions of this compound.

-

Instrumentation: Differential Scanning Calorimeter.

-

Protocol:

-

Accurately weigh a small amount of the sample (e.g., 5 mg) into an aluminum pan and seal it.[20]

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30–250 °C) under a nitrogen atmosphere.[20]

-

-

Data Analysis: The resulting thermogram shows heat flow as a function of temperature. Endothermic peaks can indicate melting points or other phase transitions. For pure amphotericin B, a sharp endothermic peak is observed around 174 °C, corresponding to its melting point.[20]

In Vitro Hemolysis Assay

This assay is used to assess the toxicity of amphotericin B formulations by measuring their ability to lyse red blood cells (RBCs).

-

Objective: To quantify the hemolytic potential of this compound as an indicator of its membrane-disrupting toxicity.

-

Materials:

-

Freshly collected red blood cells (e.g., human or sheep).

-

Phosphate-buffered saline (PBS).

-

This compound solutions of varying concentrations.

-

Positive control (e.g., Triton X-100 for 100% hemolysis).[21]

-

Negative control (PBS for 0% hemolysis).

-

-

Protocol:

-

Wash the RBCs with PBS by repeated centrifugation and resuspension to remove plasma and platelets.

-

Prepare a diluted RBC suspension (e.g., 4% in PBS).[22]

-

Incubate the RBC suspension with different concentrations of this compound, the positive control, and the negative control for a specified time (e.g., 2 hours) at 37 °C.[23]

-

Centrifuge the samples to pellet the intact RBCs.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 405 nm) using a spectrophotometer.

-

-

Data Analysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Conclusion

This compound remains a vital antifungal agent despite the development of newer formulations. Its efficacy is intrinsically linked to its unique chemical structure and physicochemical properties, which dictate its interaction with fungal and mammalian cell membranes. A thorough understanding of its mechanism of action, including its immunomodulatory effects, is crucial for optimizing its therapeutic use and developing novel drug delivery systems with improved safety profiles. The experimental protocols detailed in this guide provide a framework for the consistent and reliable characterization of this important drug, supporting ongoing research and development in the field of antifungal therapy.

References

- 1. This compound | C71H112NNaO21 | CID 23668620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug [frontiersin.org]

- 3. Evaluation of Amphotericin B Interpretive Breakpoints for Candida Bloodstream Isolates by Correlation with Therapeutic Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. caribjscitech.com [caribjscitech.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Amphotericin B-deoxycholate | 58501-21-6 [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. Amphotericin B | C47H73NO17 | CID 5280965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. litfl.com [litfl.com]

- 13. ulab360.com [ulab360.com]

- 14. It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Immunomodulatory Effects of Antimicrobial Agents. Part II - Page 3 [medscape.com]

- 17. HPLC assay for determination of amphotericin B in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. rroij.com [rroij.com]

- 19. Determination of amphotericin B antifungal susceptibility in Candida strains using an inverted microscope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Amphotericin B Tamed by Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Discovery and Enduring Legacy of Amphotericin B Deoxycholate: A Technical Guide

Introduction

For over six decades, amphotericin B deoxycholate has remained a cornerstone in the treatment of life-threatening systemic fungal infections. Despite the advent of newer antifungal agents, its broad spectrum of activity and fungicidal nature have ensured its continued relevance in the clinical setting. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Development

The story of amphotericin B begins in 1955 at the Squibb Institute for Medical Research.[1] Scientists isolating actinomycetes from a soil sample collected from the Orinoco River region in Venezuela discovered a filamentous bacterium, Streptomyces nodosus, that produced two antifungal compounds: amphotericin A and the more potent amphotericin B.[1] Due to its poor water solubility, a formulation with the bile salt sodium deoxycholate was developed, creating a colloidal suspension suitable for intravenous administration. This formulation, known as this compound, was introduced into medical use in 1958 and quickly became the "gold standard" for treating severe fungal infections.[1]

The development of this compound was a landmark in antifungal therapy, offering the first effective treatment for many previously fatal invasive mycoses. However, its use was often limited by significant toxicities, particularly nephrotoxicity and infusion-related reactions. This challenge spurred the later development of lipid-based formulations of amphotericin B in the 1980s and 1990s, designed to reduce its toxicity profile while maintaining its efficacy.

Mechanism of Action

This compound exerts its fungicidal effect primarily by targeting the fungal cell membrane. Its mechanism of action can be broken down into several key steps:

-

Binding to Ergosterol: The amphotericin B molecule has a high affinity for ergosterol, the primary sterol component of fungal cell membranes. It binds to ergosterol, forming aggregates within the membrane.

-

Pore Formation: These aggregates create transmembrane channels or pores.

-

Ion Leakage: The formation of these pores disrupts the osmotic integrity of the fungal cell membrane, leading to the leakage of intracellular ions, such as potassium (K+), sodium (Na+), hydrogen (H+), and chloride (Cl-), as well as other small molecules.[2]

-

Cell Death: This rapid loss of essential intracellular components ultimately leads to fungal cell death.

In addition to its primary membrane-disrupting activity, evidence suggests that amphotericin B also induces oxidative stress within the fungal cell, contributing to its fungicidal effect.[2][3] Furthermore, at therapeutic concentrations, amphotericin B can induce apoptosis-like cell death in fungi, characterized by DNA fragmentation and chromatin condensation.

The toxicity of this compound in humans is attributed to its ability to also bind to cholesterol, the predominant sterol in mammalian cell membranes, although with a lower affinity than for ergosterol.[2] This interaction can lead to similar pore formation and ion leakage in host cells, particularly in the kidneys, explaining its significant nephrotoxic potential.

Quantitative Data

Table 1: In Vitro Antifungal Activity of this compound (MIC in µg/mL)

| Fungal Species | MIC Range | MIC₅₀ | MIC₉₀ |

| Candida albicans | 0.03 - 2.0 | 0.5 | 1.0 |

| Candida glabrata | 0.12 - 2.0 | 1.0 | 2.0 |

| Candida parapsilosis | 0.03 - 2.0 | 0.5 | 1.0 |

| Candida tropicalis | 0.06 - 4.0 | 1.0 | 2.0 |

| Candida krusei | 0.25 - 8.0 | 2.0 | 4.0 |

| Cryptococcus neoformans | 0.12 - 1.0 | 0.25 | 0.5 |

| Aspergillus fumigatus | 0.25 - 2.0 | 1.0 | 2.0 |

| Aspergillus flavus | 0.5 - 4.0 | 1.0 | 2.0 |

| Aspergillus niger | 0.5 - 4.0 | 1.0 | 2.0 |

| Aspergillus terreus | 1.0 - 8.0 | 2.0 | 4.0 |

| Mucor spp. | 0.12 - 2.0 | 0.5 | 1.0 |

| Rhizopus spp. | 0.25 - 4.0 | 1.0 | 2.0 |

MIC values can vary depending on the testing methodology and specific isolates.

Table 2: Pharmacokinetic Parameters of this compound in Humans (Single Intravenous Dose)

| Parameter | Value | Unit |

| Cmax (Maximum Concentration) | 0.5 - 2.0 | µg/mL |

| AUC (Area Under the Curve) | 15 - 30 | µg·h/mL |

| Vd (Volume of Distribution) | ~4 | L/kg |

| CL (Clearance) | 0.5 - 1.5 | mL/min/kg |

| t½ (Half-life), initial | 24 | hours |

| t½ (Half-life), terminal | ~15 | days |

Pharmacokinetic parameters can be influenced by factors such as dose, infusion rate, and patient's clinical condition.

Table 3: Incidence of Key Adverse Effects of this compound

| Adverse Effect | Incidence |

| Infusion-Related Reactions (fever, chills) | 50-90% |

| Nephrotoxicity (increase in serum creatinine) | 30-80% |

| Hypokalemia | 20-50% |

| Anemia | 15-30% |

The incidence of adverse effects can be managed with premedication, hydration, and electrolyte monitoring.

Experimental Protocols

Isolation and Purification of Amphotericin B from Streptomyces nodosus

Objective: To isolate and purify amphotericin B from a fermentation culture of Streptomyces nodosus.

Methodology:

-

Fermentation: Streptomyces nodosus is cultured in a suitable fermentation medium under optimized conditions (e.g., temperature, pH, aeration) to promote the production of amphotericin B.

-

Mycelial Harvest: The mycelia are harvested from the fermentation broth by filtration or centrifugation.

-

Extraction: The mycelial cake is extracted with a suitable organic solvent, such as methanol (B129727) or acetone, to solubilize the amphotericin B.

-

Purification:

-

Solvent Extraction: The crude extract is subjected to a series of solvent extractions to remove impurities.

-

Crystallization: The partially purified amphotericin B is crystallized from a suitable solvent system.

-

Chromatography: Further purification can be achieved using chromatographic techniques, such as column chromatography with a suitable stationary phase.

-

-

Characterization: The purified amphotericin B is characterized using analytical techniques like High-Performance Liquid Chromatography (HPLC), mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a fungal isolate.

Methodology:

-

Preparation of Antifungal Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide).

-

Preparation of Microdilution Plates: Serial twofold dilutions of the antifungal stock solution are prepared in RPMI 1640 medium in 96-well microtiter plates.

-

Inoculum Preparation: A standardized inoculum of the fungal isolate is prepared and adjusted to a specific concentration (e.g., 0.5-2.5 x 10³ cells/mL).

-

Inoculation: The microtiter plates are inoculated with the fungal suspension.

-

Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control well.

Visualizations

Caption: Workflow of Natural Product Antifungal Drug Discovery and Development.

Caption: Mechanism of Action of Amphotericin B on Fungal Cells.

Conclusion

The discovery of amphotericin B from Streptomyces nodosus and the development of its deoxycholate formulation revolutionized the treatment of invasive fungal infections. Its potent, broad-spectrum fungicidal activity, mediated by its interaction with fungal ergosterol, has saved countless lives. While its clinical use is challenged by significant toxicities, a thorough understanding of its historical development, mechanism of action, and pharmacological properties is crucial for its safe and effective use. The journey of this compound serves as a paradigm in natural product drug discovery and continues to inform the development of new and improved antifungal therapies.

References

- 1. Introduction and Preparation of Amphotericin B_Chemicalbook [chemicalbook.com]

- 2. Apoptosis induced by environmental stresses and amphotericin B in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apoptosis induced by environmental stresses and amphotericin B in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

The Aggregation State of Amphotericin B Deoxycholate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Amphotericin B (AmB), a cornerstone in the treatment of systemic fungal infections, is notoriously insoluble in water. Its formulation with the bile salt sodium deoxycholate (DOC) as a colloidal dispersion (AmB-DOC), commercially known as Fungizone®, facilitates its parenteral administration. However, the therapeutic efficacy and, critically, the toxicity profile of AmB-DOC are intrinsically linked to the aggregation state of Amphotericin B in the aqueous solution. This technical guide provides an in-depth exploration of the aggregation behavior of AmB-DOC, offering a comprehensive resource for researchers and professionals in drug development.

The Spectrum of Amphotericin B Aggregation States

In an aqueous environment, Amphotericin B, facilitated by sodium deoxycholate, exists in a dynamic equilibrium between several distinct aggregation states. These states are primarily dictated by the concentration of AmB, the AmB:DOC molar ratio, temperature, and pH. The principal species are monomers, soluble oligomers (including dimers), and larger poly-aggregates, which can further assemble into super-aggregates.[1][2]

Table 1: Characteristics of Amphotericin B Aggregation States in Aqueous Solutions

| Aggregation State | Spectroscopic Signature (λmax) | General Size Range | Associated Toxicity |

| Monomer | ~408 nm, with distinct peaks at 385 nm and 365 nm[1][3] | < 10 nm | Low |

| Soluble Oligomer/Dimer | Broad peak around 328 nm[3] | 10 - 100 nm | High |

| Poly-aggregate | Shift in the main peak to ~330-340 nm | > 100 nm | Variable, generally lower than oligomers[4][5] |

| Super-aggregate | Blue-shift of the main peak to ~323 nm[6] | > 500 nm | Low[6][7] |

The transition between these states is a critical factor in the formulation's biological activity. It is widely accepted that the monomeric form of AmB is the primary species that binds to ergosterol (B1671047) in fungal cell membranes, leading to its antifungal action.[8] Conversely, the self-aggregated forms, particularly soluble oligomers, are implicated in the binding to cholesterol in mammalian cell membranes, a key contributor to the drug's infamous nephrotoxicity.[4][9]

Factors Influencing the Aggregation State

The equilibrium between the different AmB aggregates is sensitive to several physicochemical parameters:

-

Concentration: At very low concentrations (< 10⁻⁷ M), AmB exists predominantly as a monomer. As the concentration increases, self-association into oligomers and poly-aggregates becomes favorable.[1] The critical micelle concentration (CMC) of sodium deoxycholate is a crucial threshold in this process. Below the CMC of DOC, AmB self-aggregates, while above the CMC, mixed micelles of AmB and DOC are formed.[10]

-

Amphotericin B to Deoxycholate Ratio: The molar ratio of AmB to DOC significantly influences the size and nature of the aggregates. A higher proportion of DOC can lead to the formation of smaller, mixed micelles and can favor the monomeric state of AmB.[1]

-

Temperature: Temperature has a complex effect on AmB aggregation. Increasing the temperature can lead to a decrease in the size of aggregates.[11] However, controlled heating (e.g., at 70°C) can induce the formation of larger, "super-aggregated" structures, which have been shown to exhibit lower toxicity.[6][7]

-

pH: The ionization state of both AmB and deoxycholate is pH-dependent, which in turn affects their aggregation behavior. Monomeric AmB is more prevalent at acidic (pH < 4) and alkaline (pH > 9) conditions, while aggregation is favored in the neutral pH range.[12][13]

-

Ionic Strength: The presence of electrolytes in the aqueous solution can also influence the size and stability of the aggregates.

Experimental Protocols for Characterization

The characterization of AmB-DOC aggregation states relies on a combination of spectroscopic and light scattering techniques.

Preparation of Different Amphotericin B Aggregation States

Objective: To prepare solutions enriched in specific AmB aggregate forms for characterization.

Materials:

-

Amphotericin B powder

-

Sodium deoxycholate

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Deionized water

-

Phosphate buffered saline (PBS)

-

Heating apparatus (e.g., water bath)

-

Centrifuge

Protocols:

-

Monomeric Amphotericin B:

-

Prepare a stock solution of AmB in DMSO (e.g., 1-10 mg/mL).

-

Dilute the stock solution in an appropriate aqueous buffer (e.g., PBS) to a final AmB concentration below 10⁻⁶ M. The presence of monomeric AmB can be confirmed by its characteristic UV-Vis spectrum.[4]

-

-

Dimeric/Oligomeric Amphotericin B (in Deoxycholate Micelles):

-

Prepare a solution of sodium deoxycholate in deionized water at a concentration above its CMC.

-

Disperse Amphotericin B powder in the deoxycholate solution to the desired concentration. This preparation is analogous to the commercial Fungizone® formulation.

-

-

Poly-aggregated Amphotericin B:

-

Disperse Amphotericin B powder directly in deionized water or buffer at a concentration that favors aggregation (e.g., > 10⁻⁵ M).

-

Alternatively, prepare a concentrated stock solution of AmB in DMSO and dilute it rapidly in an aqueous buffer. The resulting suspension will contain poly-aggregates.[4]

-

-

Super-aggregated Amphotericin B:

UV-Visible Spectrophotometry

Objective: To determine the predominant aggregation state of AmB based on its absorption spectrum.

Instrumentation:

-

UV-Visible Spectrophotometer

Procedure:

-

Prepare the AmB-DOC samples at the desired concentrations and conditions.

-

Use the corresponding buffer or solvent as a blank.

-

Scan the absorbance of the samples over a wavelength range of 300 nm to 450 nm.

-

Analyze the resulting spectra for the characteristic peaks of different aggregation states as detailed in Table 1.[3] The ratio of the absorbance at the peak corresponding to the aggregated form (~328 nm) to that of the monomeric form (~408 nm) can be used as a semi-quantitative measure of aggregation.[3]

Dynamic Light Scattering (DLS)

Objective: To determine the size distribution of AmB-DOC aggregates.

Instrumentation:

-

Dynamic Light Scattering instrument with a correlator.

Procedure:

-

Prepare the AmB-DOC samples and filter them through a suitable filter (e.g., 0.22 µm) to remove dust and large particulates, if appropriate for the expected aggregate size.

-

Place the sample in a clean cuvette and allow it to equilibrate to the desired temperature in the instrument.

-

Set the instrument parameters, including the scattering angle (e.g., 90° or 173° for backscatter detection), laser wavelength, and measurement duration.[14]

-

Perform multiple measurements to ensure reproducibility.

-

Analyze the correlation function to obtain the particle size distribution, typically reported as the Z-average diameter and the polydispersity index (PDI).[15]

Visualizing the Aggregation Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key relationships and processes in the study of AmB-DOC aggregation.

Caption: The aggregation pathway of Amphotericin B in aqueous deoxycholate solutions.

Caption: A typical experimental workflow for characterizing AmB-DOC aggregation states.

Conclusion

The aggregation state of Amphotericin B in deoxycholate formulations is a multifaceted phenomenon with profound implications for the drug's efficacy and safety. A thorough understanding of the factors that govern this aggregation and the analytical methods to characterize the resulting species is paramount for the development of safer and more effective Amphotericin B-based therapies. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of AmB-DOC aggregation in aqueous solutions. The presented data, protocols, and visualizations serve as a practical resource to aid in the rational design and evaluation of novel Amphotericin B formulations.

References

- 1. Mahidol IR [repository.li.mahidol.ac.th]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effect of aggregation state on the toxicity of different amphotericin B preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. To heat or not to heat: the impact of temperature on the aggregation state of amphotericin B in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heat-induced superaggregation of amphotericin B reduces its in vitro toxicity: a new way to improve its therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reformulation of Fungizone by PEG-DSPE Micelles: Deaggregation and Detoxification of Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of aggregation and solvent on the toxicity of amphotericin B to human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of surfactants on the aggregation state of amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Temperature effects on the aggregation state and activity of amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role of aggregation and ionization in the chemical instability of Amphotericin B in aqueous methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Research Portal [iro.uiowa.edu]

- 14. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]

- 15. usp.org [usp.org]

The Differential Interaction of Amphotericin B Deoxycholate with Ergosterol and Cholesterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphotericin B (AmB), a cornerstone in the treatment of systemic fungal infections, exhibits a clinically vital, albeit toxic, therapeutic profile. Its efficacy is intrinsically linked to its preferential interaction with ergosterol (B1671047), the primary sterol in fungal cell membranes, over cholesterol in mammalian cells. This guide provides a detailed examination of the biophysical and molecular underpinnings of this selective interaction. By synthesizing data from key experimental methodologies, including Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy, we present a quantitative comparison of the binding kinetics and thermodynamics. Furthermore, we delineate the downstream signaling consequences of these interactions in both fungal and mammalian cells, offering a comprehensive overview for researchers and professionals in drug development.

Introduction

Amphotericin B deoxycholate (AmB-d), a polyene macrolide antibiotic, remains a critical therapeutic agent against life-threatening fungal infections. Its mechanism of action is primarily attributed to its ability to bind to sterols within cellular membranes, leading to membrane disruption and cell death.[1] The selective toxicity of AmB-d arises from its higher affinity for ergosterol, the predominant sterol in fungal membranes, compared to cholesterol, the main sterol in mammalian cell membranes.[2] This differential interaction is fundamental to its antifungal activity, while its interaction with cholesterol is largely responsible for its dose-limiting toxicities, most notably nephrotoxicity.[2]

This technical guide aims to provide an in-depth analysis of the core interactions between AmB-d and these two critical sterols. We will present quantitative data from various biophysical techniques, detail the experimental protocols used to obtain this data, and visualize the known signaling pathways and experimental workflows.

Quantitative Analysis of Amphotericin B-Sterol Interactions

The selective interaction of Amphotericin B with ergosterol over cholesterol has been quantified using various biophysical techniques. The following tables summarize key kinetic and thermodynamic parameters derived from Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) studies.

Table 1: Surface Plasmon Resonance (SPR) Kinetic and Affinity Constants for Amphotericin B Interaction with Sterol-Containing Membranes

| Parameter | POPC–Ergosterol (4:1, v/v) | POPC–Cholesterol (4:1, v/v) |

| ka1 (M-1s-1) | (1.1 ± 0.1) x 103 | (0.6 ± 0.2) x 103 |

| kd1 (s-1) | (2.9 ± 0.3) x 10-2 | (3.4 ± 0.1) x 10-2 |

| K1 (M-1) | (3.8 ± 0.5) x 104 | (1.8 ± 0.6) x 104 |

| ka2 (s-1) | (1.2 ± 0.1) x 10-2 | (1.0 ± 0.1) x 10-2 |

| kd2 (s-1) | (0.5 ± 0.1) x 10-3 | (1.8 ± 0.2) x 10-3 |

| K2 | 24.0 ± 4.9 | 5.6 ± 1.1 |

| K (M-1) | (9.5 ± 1.8) x 105 | (1.2 ± 0.4) x 105 |

Data adapted from a study using SPR to analyze the binding kinetics of Amphotericin B to model lipid membranes.[3] The two-state reaction model was used for analysis, where K1 represents the initial binding to the membrane surface and K2 represents the subsequent insertion or conformational change. The overall affinity constant is represented by K.

Amphotericin B demonstrates an approximately 18-fold higher affinity for ergosterol-containing membranes compared to cholesterol-containing membranes.[3]

Table 2: Isothermal Titration Calorimetry (ITC) Thermodynamic Parameters for Amphotericin B-Sterol Interaction

| Sterol | Binding Affinity (Kd) | Enthalpy Change (ΔH) | Entropy Change (ΔS) |

| Ergosterol | Data not explicitly quantified in the provided search results. However, a significant increase in net exotherm is consistently observed, indicating a direct binding interaction.[4][5] | Favorable (exothermic) | Data not explicitly quantified |

| Cholesterol | Weaker binding compared to ergosterol; in some studies, no binding is detected within the limits of the experiment.[5] | Less favorable or undetectable | Data not explicitly quantified |

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Methodology for Analyzing AmB-Liposome Interaction:

-

Sample Preparation:

-

Prepare large unilamellar vesicles (LUVs) composed of a primary phospholipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) with and without the inclusion of a specific mole percentage (e.g., 10%) of either ergosterol or cholesterol.[5]

-

Prepare a solution of Amphotericin B in an appropriate buffer (e.g., aqueous buffer).

-

Thoroughly degas all solutions before use.

-

-

ITC Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Load the LUV suspension into the sample cell.

-

Load the Amphotericin B solution into the injection syringe.

-

-

Titration:

-

Perform a series of injections of the Amphotericin B solution into the LUV suspension.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of AmB to lipid.

-

Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

-

Surface Plasmon Resonance (SPR)

SPR is a real-time, label-free technique for monitoring biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

Methodology for Analyzing AmB-Liposome Interaction:

-

Sensor Chip Preparation:

-

Use a sensor chip suitable for lipid analysis (e.g., L1 sensor chip).

-

Immobilize LUVs containing either ergosterol or cholesterol onto the sensor chip surface.[3]

-

-

SPR Instrument Setup:

-

Equilibrate the system with a running buffer.

-

Establish a stable baseline.

-

-

Binding Analysis:

-

Inject a series of concentrations of Amphotericin B over the sensor surface to monitor the association phase.

-

Follow with an injection of running buffer to monitor the dissociation phase.

-

-

Data Analysis:

-

Generate sensorgrams (response units vs. time).

-

Fit the association and dissociation curves to a suitable kinetic model (e.g., two-state reaction model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[3]

-

2H Nuclear Magnetic Resonance (NMR) Spectroscopy

2H NMR spectroscopy is a powerful technique for studying the dynamics and structure of molecules in lipid bilayers. By selectively labeling either the sterol or Amphotericin B with deuterium (B1214612), changes in molecular mobility upon interaction can be monitored.

Methodology for Analyzing AmB-Sterol Interaction in Lipid Bilayers:

-

Sample Preparation:

-

Synthesize or obtain deuterium-labeled ergosterol or cholesterol.

-

Prepare multilamellar vesicles (MLVs) of a phospholipid (e.g., POPC) containing the deuterium-labeled sterol and varying concentrations of Amphotericin B.

-

-

NMR Spectrometer Setup:

-

Pack the MLV sample into an NMR rotor.

-

Place the rotor in the NMR spectrometer.

-

Tune the spectrometer to the deuterium frequency.

-

-

Data Acquisition:

-

Acquire 2H NMR spectra at a controlled temperature.

-

-

Data Analysis:

-

Analyze the spectral lineshapes. A broader spectrum indicates reduced molecular mobility.

-

Compare the spectra of the labeled sterol in the presence and absence of Amphotericin B to infer the extent of interaction. Studies have shown that the fast axial diffusion of ergosterol is almost completely inhibited in the presence of AmB, while cholesterol mobility remains largely unchanged, indicating a significant and direct interaction between AmB and ergosterol.[6]

-

Signaling Pathways and Cellular Responses

The interaction of Amphotericin B with cell membranes initiates distinct signaling cascades in fungal and mammalian cells.

Fungal Cell Stress Response

In fungi, the membrane disruption caused by Amphotericin B triggers a significant cellular stress response, primarily involving the production of reactive oxygen species (ROS).

The binding of Amphotericin B to ergosterol leads to membrane permeabilization and the generation of ROS.[7] This oxidative stress, in turn, activates cellular stress response pathways, including the high osmolarity glycerol (B35011) (HOG) MAPK cascade and the heat shock protein 90 (Hsp90) machinery, ultimately contributing to fungal cell death.[8]

Mammalian Cell Inflammatory Response

In mammalian cells, Amphotericin B can trigger a pro-inflammatory response through its interaction with Toll-like receptors (TLRs), particularly TLR2.

This compound has been shown to activate TLR2, leading to the recruitment of the adaptor protein MyD88.[9] This initiates a signaling cascade involving IRAK kinases and TRAF6, culminating in the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines such as TNF-α and IL-6.[9] This inflammatory response is thought to contribute to the toxic side effects of the drug.

Conclusion

The selective interaction of this compound with ergosterol over cholesterol is a complex interplay of biophysical and thermodynamic factors. Quantitative analysis through techniques like SPR and ITC provides clear evidence of a significantly higher affinity and more favorable binding thermodynamics for ergosterol, which underpins the drug's antifungal efficacy. Concurrently, the interaction with cholesterol, although weaker, is sufficient to trigger pro-inflammatory signaling pathways in mammalian cells, contributing to the drug's toxicity profile. A thorough understanding of these differential interactions at a molecular level is paramount for the rational design of new antifungal agents with an improved therapeutic index. The experimental frameworks and signaling pathways detailed in this guide offer a foundational resource for researchers dedicated to this critical area of drug development.

References

- 1. Thermodynamic characteristics of mixed monolayers of amphotericin B and cholesterol [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High-Throughput and Sensitive Assay for Amphotericin B Interaction with Lipid Membrane on the Model Membrane Systems by Surface Plasmon Resonance [jstage.jst.go.jp]

- 4. Amphotericin primarily kills yeast by simply binding ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The C2′–OH of Amphotericin B Plays an Important Role in Binding the Primary Sterol of Human But Not Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct interaction between amphotericin B and ergosterol in lipid bilayers as revealed by 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of Candida albicans stress response pathways in antifungal tolerance and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Amphotericin B Deoxycholate Formulations

For Researchers, Scientists, and Drug Development Professionals

Amphotericin B (AmB) remains a cornerstone in the treatment of life-threatening systemic fungal infections. However, its clinical utility is hampered by its inherent poor aqueous solubility and significant toxicity. The conventional formulation, a colloidal dispersion of Amphotericin B with sodium deoxycholate (AmB-Deox), was developed to overcome the solubility challenge, enabling intravenous administration. This guide provides a detailed examination of the critical physicochemical properties of AmB-Deox formulations, focusing on the intertwined aspects of solubility and stability, which are paramount to its safety and efficacy.

Solubility of Amphotericin B: The Role of Deoxycholate

Amphotericin B is an amphipathic polyene macrolide, rendering it practically insoluble in water at a physiological pH of 7.[1] Its solubility is highly pH-dependent, showing some increase in acidic (pH 2) or alkaline (pH 11) conditions.[2] To address this, the conventional formulation utilizes the bile salt sodium deoxycholate as a solubilizing agent.[3][4]

Mechanism of Solubilization:

Sodium deoxycholate forms micelles in aqueous solutions, which are aggregates of molecules with hydrophilic heads and hydrophobic tails. In the AmB-Deox formulation, the insoluble AmB molecules are incorporated into these deoxycholate micelles, forming a colloidal dispersion.[4][5] This process effectively sequesters the hydrophobic portions of the AmB molecule away from the aqueous environment, resulting in a stable colloidal suspension suitable for intravenous delivery.[3] The molar ratio of AmB to sodium deoxycholate in commercial parenteral formulations is typically around 1:2.[6]

The interaction between AmB and deoxycholate is complex and may not be solely micellar. Some evidence suggests the formation of ion pairs contributes to the enhanced solubility, particularly in nonaqueous or co-solvent systems.[6][7]

Quantitative Solubility Data

The solubility of Amphotericin B is dramatically influenced by the solvent system and the presence of sodium deoxycholate. The following table summarizes key solubility data from various studies.

| Solvent System | Amphotericin B Concentration | Sodium Deoxycholate Concentration | Comments | Source(s) |

| Water (pH 6-7) | Insoluble | N/A | Practically insoluble at neutral pH. | [8] |

| Water (pH 2 or 11) | ~0.1 mg/mL | N/A | Solubility increases at extreme pH values. | [2] |

| Dimethyl sulfoxide (B87167) (DMSO) | 30-40 mg/mL | N/A | Soluble in DMSO, often used for stock solutions. | [2][8] |

| N,N-dimethylacetamide (DMA) | 7.6 mg/mL | 0% w/v | Moderate solubility in this aprotic solvent. | [6][7] |

| N,N-dimethylacetamide (DMA) | 152.4 mg/mL | 6.0% w/v | A greater than 20-fold increase in solubility with deoxycholate. | [6][7] |

| PEG 400/Propylene Glycol (50/50) | > 1 mg/mL | N/A | One of the few nonaqueous systems yielding >1 mg/mL solubility. | [6][7] |

Stability of Amphotericin B Deoxycholate Formulations

The stability of AmB-Deox is a critical parameter, encompassing both its physical integrity (aggregation state, particle size) and chemical integrity (degradation of the active molecule).

Physical Stability and Aggregation State

Amphotericin B has a high tendency to self-aggregate in aqueous media. The aggregation state is a crucial determinant of its toxicity.[9]

-

Monomeric AmB: Predominates at very low concentrations (<10⁻⁶ M) and is considered the least toxic form, as it selectively binds to ergosterol (B1671047) in fungal cell membranes.[9]

-

Oligomeric/Aggregated AmB: Forms at higher concentrations and is associated with increased toxicity, including nephrotoxicity and hemolysis, due to its interaction with cholesterol in mammalian cell membranes.[9]

-

Super-aggregated AmB: A state that can be induced by heating the AmB-Deox formulation (e.g., at 70°C for 20 minutes). This form consists of larger particles but, counterintuitively, exhibits significantly reduced toxicity without compromising antifungal activity.[9][10][11]

Factors Influencing Physical Stability:

-

Temperature: Heating AmB-Deox can induce the formation of these less-toxic super-aggregates.[9][10] However, prolonged or improper heating can lead to instability. Studies have shown that heated AmB-Deox is unstable when stored at 4°C, with toxicity slowly increasing over days, but remains stable at -80°C.[10]

-

pH: The colloidal dispersion is most stable between pH 6 and 7.[12] At a pH below 6, the dispersion can become turbid, and coagulation of particles occurs rapidly at a pH below 5.4.[12]

-

Compatibility with IV Fluids: AmB-Deox is compatible with 5% Dextrose in Water (D5W).[13][14] It is incompatible with saline solutions (e.g., 0.9% Sodium Chloride), which can cause the colloidal particles to precipitate.[14] Mixing with lipid emulsions (e.g., Intralipid) is also not recommended, as it can lead to the formation of a yellow precipitate and an increase in particle size.[15][16]

Physicochemical Characterization Data

The particle size and surface charge (zeta potential) are key indicators of the physical stability of the colloidal dispersion.

| Formulation | Particle Size (nm) | Zeta Potential (mV) | Conditions / Comments | Source(s) |

| Conventional AmB-Deox (Fungizone®) | Micelles ~4 nm; aggregates are larger. | Not specified | Consists of individual micelles and threadlike aggregated micelles. | [10] |

| Heated AmB-Deox (hAMB-DOC) | ~300 nm | Not specified | Heat treatment (70°C, 20 min) induces formation of larger, pleiomorphic structures. | [10] |

| AmB-Sodium Deoxycholate Sulfate (B86663) (SDS) | 73.8 nm | -45.53 mV | A modified deoxycholate carrier showing a stable particle size in solution. | [17] |

| Various AmB-lipid formulations | 17.2 to 73.9 nm | -29.17 to -45.53 mV | Stable in size for one week after reconstitution. | [18] |

Chemical Stability

Amphotericin B is susceptible to chemical degradation, primarily through oxidation and photodegradation.

-

Light Sensitivity: The conjugated double bond system in the AmB molecule makes it highly sensitive to light, particularly UV light.[19][20] Exposure can lead to photodegradation, reducing the drug's potency and potentially forming harmful breakdown products.[19][20] Therefore, AmB-Deox formulations must be protected from light during storage and administration.[14][19][21][22] While some studies suggest short-term exposure (8-24 hours) may not cause significant potency loss, protection is the standard recommendation.[12][21]

-

Oxidation: The polyene structure is also a target for oxidation.[23] Autoxidation is a predominant degradation pathway in the dark.[24] The presence of antioxidants can reduce this degradation.[24]

-

pH and Temperature: AmB is optimally stable in solutions between pH 5 and 7.[25] It is unstable under acidic and alkaline conditions, which can catalyze hydrolysis. While stable for short periods at elevated temperatures (e.g., 70°C for 20 minutes for super-aggregation), long-term storage should be under refrigeration (2-8°C).[8]

Degradation and Stability Data

| Condition | Observation | Method of Analysis | Source(s) |

| Storage at 20°C (Nasal Spray) | 14.2% loss of concentration | Spectrophotometry | [26] |

| Storage at 4°C (Nasal Spray) | 4.5% loss of concentration | Spectrophotometry | [26] |

| Storage at Room Temp (Nasal Spray) | Complete loss of antifungal activity after 35 days | Bioassay | [26] |

| UV light exposure (6 hours) | Loss of biological activity | Yeast Growth Inhibition Assay | [23] |

| Reconstituted Solution (5 mg/mL) | Stable for 24 hours at <25°C and for 1 week at 2-8°C. | Manufacturer Data | [14] |

| Diluted for Infusion (in D5W) | Stable for 24 hours at 25°C. | Manufacturer Data | [14] |

Experimental Protocols

Detailed and validated analytical methods are essential for characterizing the solubility and stability of AmB-Deox formulations.

Protocol: Stability-Indicating HPLC-DAD Method

This method is used to quantify Amphotericin B in the presence of its degradation products.[27][28]

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).[27]

-

Column: C18 reverse-phase column (e.g., Thermo BDS Hypersil C18, 200 mm x 4.6 mm, 5 µm).[27]

-

Mobile Phase: Isocratic mixture of an organic phase (Methanol:Acetonitrile, 41:18 v/v) and an aqueous phase (2.5 mmol L⁻¹ disodium (B8443419) edetate, pH 5.0) in a 65:35 ratio.[27][28]

-

Sample Preparation: A stock solution of AmB is prepared in a suitable solvent like methanol (B129727) or DMSO. For analysis, the stock is diluted to a final concentration (e.g., 0.1 mg/mL) with the mobile phase or a suitable diluent, homogenized, and filtered through a 0.45 µm filter before injection.[27]

Protocol: Forced Degradation Study

To understand degradation pathways, the drug product is subjected to stress conditions.[27][28]

-

Preparation: Prepare solutions of AmB-Deox (e.g., 0.1 mg/mL) in a suitable solvent.

-

Acid Hydrolysis: Add a strong acid (e.g., 0.01 M HCl) and incubate. Collect samples at various time points. Neutralize before HPLC analysis.

-

Alkaline Hydrolysis: Add a strong base (e.g., 0.001 M NaOH) and incubate. Collect samples at various time points. Neutralize before HPLC analysis.

-

Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) and incubate. Collect samples at various time points.

-

Thermal Degradation: Expose the solution to elevated temperatures (e.g., 60-70°C) for defined periods.

-

Photodegradation: Expose the solution to a controlled light source (e.g., UV lamp at 254 nm) for defined periods. A control sample should be kept in the dark.

-

Analysis: Analyze all stressed samples using the validated stability-indicating HPLC-DAD method to quantify the remaining AmB and detect the formation of degradation peaks.

Protocol: Particle Size and Zeta Potential Analysis

-

Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

-

Sample Preparation: Reconstitute the AmB-Deox formulation according to the manufacturer's instructions. Dilute the sample with an appropriate medium (e.g., deionized water or 5% dextrose solution) to a suitable concentration for analysis to avoid multiple scattering effects.

-

Measurement:

-

Equilibrate the sample to a controlled temperature (e.g., 25°C).

-

For particle size, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. The hydrodynamic diameter is then calculated.

-

For zeta potential, an electric field is applied across the sample, causing charged particles to move. The instrument measures the velocity of this movement to determine the zeta potential, which indicates the magnitude of the electrostatic charge at the particle surface.

-

-

Analysis: Perform measurements in triplicate to ensure reproducibility. The mean particle size, polydispersity index (PDI), and mean zeta potential are reported.

Visualizations of Key Processes and Relationships

Diagram: this compound Formulation Workflow

Caption: Workflow for the formulation of this compound colloidal dispersion.

Diagram: Stability Testing Workflow

Caption: Experimental workflow for assessing the stability of AmB deoxycholate formulations.

Diagram: Factors Influencing AmB-Deox Stability and Toxicity

Caption: Logical relationships between external factors, formulation state, and outcomes.

Conclusion

The formulation of Amphotericin B with sodium deoxycholate is a critical strategy to enable its parenteral use. However, the resulting colloidal dispersion is a complex system with significant solubility and stability challenges. A thorough understanding of the micellar solubilization mechanism, the different aggregation states of AmB, and its susceptibility to degradation by light, heat, and improper handling is essential for drug development professionals. The physical state of the dispersion, particularly particle size and aggregation, is directly linked to the formulation's toxicity profile. Rigorous analytical characterization using stability-indicating methods and particle analysis is mandatory to ensure the quality, safety, and efficacy of this compound formulations. The inherent stability issues have also driven the development of alternative delivery systems, such as lipid-based formulations, to further improve the therapeutic index of this potent antifungal agent.

References

- 1. Liposomal and Deoxycholate Amphotericin B Formulations: Effectiveness against Biofilm Infections of Candida spp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ulab360.com [ulab360.com]

- 3. ccjm.org [ccjm.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Development of Amphotericin B Micellar Formulations Based on Copolymers of Poly(ethylene glycol) and Poly(ε-caprolactone) Conjugated with Retinol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Study of the Solubility of Amphotericin B in Nonaqueous Solvent Systems | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. To heat or not to heat: the impact of temperature on the aggregation state of amphotericin B in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mild Heating of Amphotericin B-Desoxycholate: Effects on Ultrastructure, In Vitro Activity and Toxicity, and Therapeutic Efficacy in Severe Candidiasis in Leukopenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activity of a Heat-Induced Reformulation of this compound (Fungizone) against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 12. publications.ashp.org [publications.ashp.org]

- 13. droracle.ai [droracle.ai]

- 14. anmfonline.org [anmfonline.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Amphotericin B intralipid formulation: stability and particle size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and evaluation of sodium deoxycholate sulfate as a lipid drug carrier to enhance the solubility, stability and safety of an amphotericin B inhalation formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jocpr.com [jocpr.com]

- 19. droracle.ai [droracle.ai]

- 20. smart.dhgate.com [smart.dhgate.com]

- 21. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. starship.org.nz [starship.org.nz]

- 23. Nanodisks protect amphotericin B from ultraviolet light and oxidation-induced damage - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. [Stability testing of amphotericin B nasal spray solutions with chemical and biological analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. scielo.br [scielo.br]

- 28. researchgate.net [researchgate.net]

The Dynamic Self-Assembly of Amphotericin B Deoxycholate: From Monomers to Oligomers

A Technical Guide for Researchers and Drug Development Professionals

Amphotericin B (AmB), a cornerstone in the treatment of systemic fungal infections, exhibits a complex solution behavior characterized by a dynamic self-assembly into various aggregation states. The formulation of AmB with the bile salt deoxycholate (DOC) is a classic approach to enhance its solubility, yet it profoundly influences the equilibrium between monomeric, oligomeric, and poly-aggregated species. This equilibrium is of critical importance as the aggregation state of AmB is intrinsically linked to its antifungal efficacy and its notorious dose-limiting toxicity. This technical guide provides an in-depth exploration of the self-assembly of Amphotericin B deoxycholate, offering quantitative data, detailed experimental protocols, and visual representations of the underlying processes to aid researchers and drug development professionals in this field.

Core Concepts of this compound Self-Assembly

Amphotericin B is an amphipathic molecule possessing a rigid, hydrophobic polyene chain and a flexible, hydrophilic polyhydroxyl chain. This dual nature drives its self-assembly in aqueous environments to minimize the exposure of its hydrophobic regions to water. Sodium deoxycholate, an anionic surfactant, forms micelles in solution above its critical micellar concentration (CMC). The interaction between AmB and DOC is multifaceted:

-

Monomeric State: At very low concentrations or in the presence of certain excipients that prevent aggregation, AmB can exist as monomers. The monomeric form is believed to be the most toxic species due to its ability to extract cholesterol from mammalian cell membranes.

-

Oligomeric State: As the concentration of AmB increases, it self-assembles into small oligomers, often referred to as dimers. These oligomers are considered to be a key species responsible for the antifungal activity through the formation of ion channels in fungal membranes rich in ergosterol. However, they also contribute significantly to host cell toxicity.

-

Poly-aggregated and Super-aggregated States: At higher concentrations, larger poly-aggregates are formed. The commercial formulation Fungizone® contains a highly aggregated form of AmB solubilized by sodium deoxycholate. Furthermore, environmental factors such as heat can induce the formation of even larger "super-aggregates". These larger aggregates are generally associated with reduced toxicity while retaining antifungal activity.

The self-assembly process is a dynamic equilibrium that can be influenced by several factors including the concentration of both AmB and DOC, pH, ionic strength, and temperature. Understanding and controlling this equilibrium is a key strategy in the development of safer and more effective AmB formulations.

Quantitative Data on Amphotericin B Self-Assembly

The transition between different aggregation states of Amphotericin B can be characterized by several quantitative parameters. The following tables summarize key data gathered from various studies.

| Parameter | Value | Conditions | Reference(s) |

| Critical Aggregation Concentration (CAC) of AmB | ~1 µg/mL | Aqueous solution | [1] |

| Onset of dimerization at 0.41 µM | Aqueous medium (theoretical) | [2] | |

| Monomeric form predominates below 10⁻⁶ mol/L | Aqueous solutions | [3] | |

| Oligomeric form indicated above 10⁻⁵ mol/L | Aqueous solutions | [3] | |

| Standard Free Energy of Dimerization (ΔG°d) | -7.1 kcal/mol | Aqueous medium (theoretical) | [2] |

Table 1: Critical Aggregation Concentrations and Thermodynamic Parameters of Amphotericin B Self-Assembly.

| Aggregation State | Key Spectral Features (UV-Vis) | Reference(s) |

| Monomer | Characteristic peaks at ~365, 384, and 409 nm, with a shoulder at ~348 nm. The ratio of the absorbance at ~348 nm to ~409 nm is low (<0.3). | [3][4] |

| Oligomer/Dimer | A broad absorption band around 325-328 nm becomes prominent. | [4][5] |

| Poly-aggregate | A significant peak is observed between 315 and 335 nm. | |

| Super-aggregate | The main UV peak shifts to a lower wavelength, around 323 nm, upon heating. | [3] |

Table 2: Spectroscopic Signatures of Amphotericin B Aggregation States.

Visualizing the Self-Assembly Pathway

The following diagram illustrates the equilibrium between the different aggregation states of Amphotericin B in the presence of deoxycholate.

Figure 1: Equilibrium of Amphotericin B aggregation states.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the self-assembly of this compound.

Preparation of this compound Formulations

Objective: To prepare AmB-DOC formulations with varying aggregation states.

Materials:

-

Amphotericin B powder

-

Sodium deoxycholate

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sterile water for injection

Protocol:

-

Stock Solution of AmB: Prepare a stock solution of AmB in DMSO (e.g., 10 mg/mL). Protect from light.

-

Deoxycholate Solution: Prepare a stock solution of sodium deoxycholate in sterile water (e.g., 20 mg/mL).

-

Formation of AmB-DOC Micelles: a. In a sterile, light-protected vial, add the desired volume of the DOC stock solution. b. Slowly add the AmB stock solution to the DOC solution while vortexing to achieve the desired AmB:DOC molar ratio. c. The solution may appear as a clear yellow solution or a colloidal dispersion depending on the concentrations. d. Dilute the formulation to the final desired concentration with PBS.

-

Preparation of Heated (Super-aggregated) AmB-DOC: a. Prepare the AmB-DOC formulation as described in step 3. b. Heat the formulation in a water bath at 70°C for 20 minutes.[3] c. Allow the solution to cool to room temperature before analysis.

Characterization by UV-Visible Spectroscopy

Objective: To determine the aggregation state of AmB in the formulation.

Instrumentation:

-

UV-Visible Spectrophotometer

Protocol:

-

Sample Preparation: Dilute the AmB-DOC formulation in PBS to a final AmB concentration suitable for spectroscopic analysis (e.g., 5-10 µg/mL).

-

Blank: Use PBS as the blank.

-

Spectral Acquisition: Scan the samples from 300 nm to 450 nm.

-

Data Analysis: a. Monomeric AmB: Identify the characteristic four peaks between 340 nm and 410 nm. Calculate the ratio of the absorbance of the first peak (around 348 nm) to the fourth peak (around 409 nm). A low ratio (<0.3) indicates a predominantly monomeric state.[4] b. Aggregated AmB: Look for a prominent peak around 325-328 nm for oligomers or a peak between 315-335 nm for poly-aggregates. c. Super-aggregated AmB: Observe a blue shift of the main aggregation peak to around 323 nm.[3]

Figure 2: UV-Visible spectroscopy workflow.

Particle Size Analysis by Dynamic Light Scattering (DLS)

Objective: To measure the size distribution of the AmB-DOC aggregates.

Instrumentation:

-

Dynamic Light Scattering (DLS) instrument

Protocol:

-